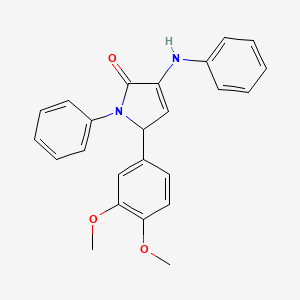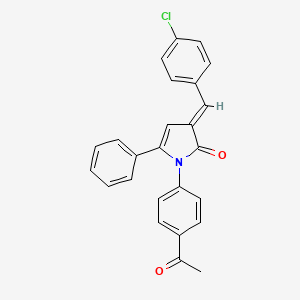![molecular formula C23H23NO5S B11652101 4-(Hexyloxy)phenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B11652101.png)
4-(Hexyloxy)phenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(ヘキシルオキシ)フェニル 2-オキソ-1,2-ジヒドロベンゾ[cd]インドール-6-スルホネートは、その独特な化学構造と様々な科学分野における潜在的な用途で知られる複雑な有機化合物です。この化合物は、ヘキシルオキシ鎖で置換されたフェニル基と、ジヒドロベンゾインドールコアに結合したスルホネート基を特徴としています。その独特の構造により、様々な化学反応に関与することができ、研究や産業用途において貴重な化合物となっています。
準備方法
合成経路と反応条件
4-(ヘキシルオキシ)フェニル 2-オキソ-1,2-ジヒドロベンゾ[cd]インドール-6-スルホネートの合成は、通常、複数のステップを伴います。
ジヒドロベンゾインドールコアの形成: このステップは、通常、適切な前駆体を酸性または塩基性条件下で環化させることで、インドール構造を形成することから始まります。
スルホネート基の導入: スルホン化は、通常、インドール誘導体を三酸化硫黄やクロロスルホン酸などのスルホン化剤と反応させることで達成されます。
ヘキシルオキシフェニル基の結合: このステップは、強い酸または塩基の存在下で、フェニル基をヘキサノールでエーテル化してヘキシルオキシ結合を形成します。
工業生産方法
工業的な設定では、この化合物の製造には、次のような方法が用いられます。
バッチ処理: 各ステップを順次に行う、大型反応器を使用します。
連続フロー合成: 合成プロセスを合理化し、効率とスケーラビリティを向上させる、連続反応器を使用します。
化学反応の分析
反応の種類
4-(ヘキシルオキシ)フェニル 2-オキソ-1,2-ジヒドロベンゾ[cd]インドール-6-スルホネートは、次のような様々な化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いて酸化することができ、キノンや他の酸化誘導体の生成につながる可能性があります。
還元: 還元反応は、パラジウム炭素などの触媒の存在下で水素ガスを用いて行うことができ、インドール環を還元することができます。
置換: 求核置換反応または求電子置換反応は、使用される試薬と条件に応じて、フェニル環またはインドール環で起こる可能性があります。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: パラジウム炭素を用いた水素ガス、水素化ホウ素ナトリウム。
置換試薬: ハロゲン、アルキル化剤、アミンやチオールなどの求核剤。
主要生成物
これらの反応から生成される主要生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化ではキノンが生成される可能性があり、還元ではジヒドロ誘導体が生成される可能性があります。
科学研究への応用
4-(ヘキシルオキシ)フェニル 2-オキソ-1,2-ジヒドロベンゾ[cd]インドール-6-スルホネートは、科学研究でいくつかの用途があります。
化学: 有機合成におけるビルディングブロックとして、様々な化学反応における試薬として使用されます。
生物学: 抗菌作用や抗がん作用などの潜在的な生物活性について調査されています。
医学: 特に薬剤開発において、潜在的な治療効果について探求されています。
工業: 染料、顔料、その他の工業用化学品の製造に使用されています。
科学的研究の応用
4-(Hexyloxy)phenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
4-(ヘキシルオキシ)フェニル 2-オキソ-1,2-ジヒドロベンゾ[cd]インドール-6-スルホネートがその効果を発揮するメカニズムは、特定の分子標的との相互作用を伴います。これらの標的には、酵素、受容体、その他のタンパク質が含まれ、生物学的経路の調節につながります。正確な経路と標的は、特定の用途と使用の状況によって異なる場合があります。
類似化合物の比較
類似化合物
4-(ヘキシルオキシ)フェニル 2-オキソ-1,2-ジヒドロベンゾ[cd]インドール-6,8-ジスルホネート: 構造は類似していますが、スルホネート基が1つ追加されているため、化学的性質や用途が異なる可能性があります。
4-(メトキシ)フェニル 2-オキソ-1,2-ジヒドロベンゾ[cd]インドール-6-スルホネート: ヘキシルオキシ基ではなくメトキシ基が置換されており、反応性や生物活性に影響を与える可能性があります。
ユニークさ
4-(ヘキシルオキシ)フェニル 2-オキソ-1,2-ジヒドロベンゾ[cd]インドール-6-スルホネートは、特定の官能基の組み合わせによって、明確な化学的および生物学的特性を与えるため、ユニークです。ヘキシルオキシ鎖は疎水性特性を与え、スルホネート基は水性環境での溶解性を向上させるため、様々な用途に適しています。
この詳細な概要は、合成、反応、用途、および類似化合物との比較など、4-(ヘキシルオキシ)フェニル 2-オキソ-1,2-ジヒドロベンゾ[cd]インドール-6-スルホネートを包括的に理解することができます。
類似化合物との比較
Similar Compounds
4-(Hexyloxy)phenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate: Similar structure but with an additional sulfonate group, potentially altering its chemical properties and applications.
4-(Methoxy)phenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate: A methoxy group instead of a hexyloxy group, which may affect its reactivity and biological activity.
Uniqueness
4-(Hexyloxy)phenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hexyloxy chain provides hydrophobic characteristics, while the sulfonate group enhances solubility in aqueous environments, making it versatile for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
分子式 |
C23H23NO5S |
|---|---|
分子量 |
425.5 g/mol |
IUPAC名 |
(4-hexoxyphenyl) 2-oxo-1H-benzo[cd]indole-6-sulfonate |
InChI |
InChI=1S/C23H23NO5S/c1-2-3-4-5-15-28-16-9-11-17(12-10-16)29-30(26,27)21-14-13-20-22-18(21)7-6-8-19(22)23(25)24-20/h6-14H,2-5,15H2,1H3,(H,24,25) |
InChIキー |
UQTNCKUZIPQKGC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC1=CC=C(C=C1)OS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,4-difluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11652023.png)
![2-(1,3-benzothiazol-2-yl)-5-propyl-4-[(E)-(propylimino)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11652024.png)


![(6Z)-6-{3-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652038.png)
![7-[(3-chlorophenyl)methoxy]-3-(3,5-dimethylphenoxy)-4H-chromen-4-one](/img/structure/B11652040.png)

![N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B11652049.png)
![2-(3-Chloro-phenoxy)-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B11652068.png)

![(5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11652075.png)
![(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652089.png)

